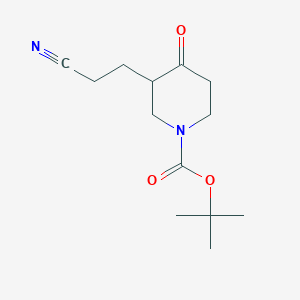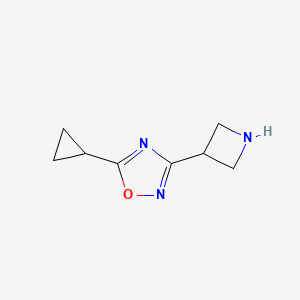
H-Tyr-tyr-tyr-ome
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Tyr-tyr-tyr-ome typically involves the stepwise coupling of tyrosine residues. One common method starts with the protection of the amino and carboxyl groups of tyrosine using suitable protecting groups such as tert-butyloxycarbonyl (Boc) and methyl ester. The protected tyrosine derivatives are then coupled using peptide coupling reagents like dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). After the formation of the tripeptide, the protecting groups are removed under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a solid resin, followed by cleavage of the peptide from the resin and deprotection of the side chains. SPPS allows for the efficient and scalable production of peptides with high purity .
Chemical Reactions Analysis
Types of Reactions
H-Tyr-tyr-tyr-ome undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups of tyrosine residues can be oxidized to form dityrosine cross-links.
Reduction: Reduction of the peptide bonds is less common but can be achieved under specific conditions.
Substitution: The aromatic rings of tyrosine residues can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used to oxidize the phenolic groups.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitrating agents or halogens.
Major Products Formed
Dityrosine: Formed through oxidative coupling of tyrosine residues.
Halogenated Tyrosine Derivatives: Formed through electrophilic substitution reactions.
Scientific Research Applications
H-Tyr-tyr-tyr-ome has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Explored for its potential as a therapeutic agent due to its antioxidant properties.
Industry: Utilized in the development of peptide-based materials and nanostructures.
Mechanism of Action
The mechanism of action of H-Tyr-tyr-tyr-ome involves its interaction with various molecular targets. The phenolic hydroxyl groups of tyrosine residues can form hydrogen bonds and participate in redox reactions. These interactions can modulate enzyme activity, protein folding, and signal transduction pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
L-tyrosine: A single tyrosine residue with similar phenolic properties.
Dityrosine: A dimer of tyrosine formed through oxidative coupling.
N-acetyl-L-tyrosine amide: A modified tyrosine derivative with an acetyl group .
Uniqueness
H-Tyr-tyr-tyr-ome is unique due to its tripeptide structure, which allows for multiple interactions and modifications. The presence of three tyrosine residues enhances its potential for forming cross-links and participating in complex biochemical processes .
Properties
IUPAC Name |
methyl 2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O7/c1-38-28(37)25(16-19-6-12-22(34)13-7-19)31-27(36)24(15-18-4-10-21(33)11-5-18)30-26(35)23(29)14-17-2-8-20(32)9-3-17/h2-13,23-25,32-34H,14-16,29H2,1H3,(H,30,35)(H,31,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCUYXDJYCOPDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=C(C=C3)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407340 | |
| Record name | Tyr-Tyr-Tyr Methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53566-70-4 | |
| Record name | Tyr-Tyr-Tyr Methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B1450478.png)

![tert-Butyl 4-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1450480.png)
![7-Butyl-2,7-diazaspiro[3.5]nonane](/img/structure/B1450481.png)


![2-(2-Methoxyphenyl)-[1,2,4]triazolo-[1,5-a]pyridine-8-carboxylic acid](/img/structure/B1450488.png)




